molecular formula C17H16ClN3O2 B5540144 2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide

2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide

Cat. No. B5540144
M. Wt: 329.8 g/mol
InChI Key: XJISINFRLIPTMH-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide" often involves multi-step reactions starting from basic aromatic compounds or amides. For instance, compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide were synthesized and subjected to extensive spectroscopic investigations, revealing their structural and thermodynamic characteristics (Arjunan et al., 2012). These studies often employ techniques like ab initio and DFT (Density Functional Theory) to analyze the molecular structure and vibrational characteristics of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of compounds within this category is typically analyzed using spectroscopic methods and computational studies. For example, the structural analysis of N,N′-Dibenzyl-2,2′-[(1,3,4-oxadiazole-2,5-diyl)bis(o-phenyleneoxy)]diacetamide revealed a stable structure facilitated by intramolecular hydrogen bonding, indicating the potential for similar stabilization mechanisms in related compounds (Wang et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are often explored through their interactions with other chemicals or their ability to undergo specific reactions. For example, the synthesis and antimicrobial activity analysis of some new diphenylamine derivatives showcased how structural modifications could lead to significant antimicrobial and antifungal activities, suggesting similar potential for related compounds (Kumar & Mishra, 2015).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown the synthesis of novel derivatives, including those structurally related to 2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide, which exhibit significant antimicrobial and antifungal activities. The synthesis involves various chemical reactions leading to compounds that have been tested against a range of bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Kumar & Mishra, 2015).

Characterization and Electronic Properties

Another aspect of research on these compounds includes their structural characterization and investigation of electronic and spectroscopic properties. Computational and experimental studies have been performed to understand the reactivity and stability of halo-functionalized hydrazone derivatives. These studies contribute to the knowledge of the molecular structure and potential applications in optoelectronic technology (Ali et al., 2020).

Crystal Structure Analysis

The crystal structures of isomers of similar compounds have been determined, providing insights into their molecular geometry and intermolecular interactions. Such structural analyses are crucial for the design of new materials with desired physical and chemical properties (Purandara et al., 2021).

Antioxidant and Antibacterial Activities

Moreover, derivatives have been synthesized and evaluated for their antioxidant and antibacterial activities. These compounds have shown promise in preliminary screenings, highlighting their potential in developing new therapeutic agents (Ahmad et al., 2010).

Synthesis and Biological Evaluation

The synthesis of related compounds and their biological evaluation as potential anticancer agents have also been explored. These studies involve the design and synthesis of thiazole and thiadiazole derivatives, with some showing significant activity against cancer cell lines, further demonstrating the therapeutic potential of these chemical frameworks (Ekrek et al., 2022).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party . Therefore, the safety and hazards associated with this compound are not specified and should be determined by the user.

properties

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-7-8-12(2)15(9-11)20-16(22)17(23)21-19-10-13-5-3-4-6-14(13)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISINFRLIPTMH-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide

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